6-bromo-1-cycloheptyl-5-hydroxy-2-methyl-1H-indole-3-carboxylic acid
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Overview
Description
6-bromo-1-cycloheptyl-5-hydroxy-2-methyl-1H-indole-3-carboxylic acid is a synthetic compound belonging to the indole family Indoles are a significant class of heterocyclic compounds that are widely recognized for their biological and pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-1-cycloheptyl-5-hydroxy-2-methyl-1H-indole-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the Fischer indole synthesis, where a cycloheptanone derivative reacts with phenylhydrazine in the presence of an acid catalyst to form the indole core . Subsequent bromination and hydroxylation steps introduce the bromo and hydroxy groups, respectively .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
6-bromo-1-cycloheptyl-5-hydroxy-2-methyl-1H-indole-3-carboxylic acid can undergo various chemical reactions, including:
Substitution: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, KMnO4
Reduction: LiAlH4, NaBH4
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative
Reduction: Formation of a de-brominated indole derivative
Substitution: Formation of various substituted indole derivatives depending on the nucleophile used
Scientific Research Applications
Mechanism of Action
The mechanism of action of 6-bromo-1-cycloheptyl-5-hydroxy-2-methyl-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate immune responses .
Comparison with Similar Compounds
Similar Compounds
6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid: Another indole derivative with similar structural features but different biological activities.
Indole-3-carboxylic acid: A simpler indole derivative with a carboxylic acid group, used in various chemical and biological studies.
Uniqueness
6-bromo-1-cycloheptyl-5-hydroxy-2-methyl-1H-indole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C17H20BrNO3 |
---|---|
Molecular Weight |
366.2 g/mol |
IUPAC Name |
6-bromo-1-cycloheptyl-5-hydroxy-2-methylindole-3-carboxylic acid |
InChI |
InChI=1S/C17H20BrNO3/c1-10-16(17(21)22)12-8-15(20)13(18)9-14(12)19(10)11-6-4-2-3-5-7-11/h8-9,11,20H,2-7H2,1H3,(H,21,22) |
InChI Key |
PBTOTHLYEDACBT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC(=C(C=C2N1C3CCCCCC3)Br)O)C(=O)O |
Origin of Product |
United States |
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